Activated A Subunit
Description
Historical Context and Evolution of Nucleic Acid Analogues for Gene Modulation
The concept of using synthetic oligonucleotides to modulate gene expression, known as antisense technology, dates back to the late 1970s. Early research focused on creating analogues of DNA and RNA that could bind to specific messenger RNA (mRNA) sequences and inhibit protein translation. The initial generations of these analogues, such as phosphorothioates (PS-ODNs), demonstrated the potential of this approach but were hampered by issues like nuclease degradation, off-target effects, and toxicity. google.com
This led to a search for novel chemical modifications that could overcome these limitations. A significant advancement came with the development of Peptide Nucleic Acids (PNAs), which feature a neutral peptide-like backbone instead of a charged sugar-phosphate backbone. chemgenes.com This design conferred high binding affinity and resistance to nucleases. google.com
The development of Morpholino oligomers, conceived by James Summerton in the mid-1980s, represented another major leap forward. researchgate.netaustinpublishinggroup.com The goal was to create a nucleic acid mimic that was stable in biological systems, highly specific for its target, and free from the non-antisense effects associated with charged-backbone analogues. gene-tools.comnih.gov The resulting phosphorodiamidate Morpholino oligomer (PMO) features a backbone of methylenemorpholine rings linked by non-ionic phosphorodiamidate groups. wikipedia.org This unique structure is resistant to nucleases, highly water-soluble, and does not trigger an RNase H response, instead acting via a steric-blocking mechanism. gene-tools.comalfa-chemclinix.com
Fundamental Design Principles of Morpholino Monomers as Building Blocks for Oligonucleotide Research Tools
The design of the Morpholino A monomer, like its cytosine, guanine (B1146940), and thymine (B56734) counterparts, is rooted in a fundamental redesign of the natural nucleotide structure to achieve specific physicochemical properties. wikipedia.org These principles are key to their function as building blocks for powerful research tools.
The Morpholine (B109124) Ring: The replacement of the deoxyribose or ribose sugar with a six-membered morpholine ring is the most defining feature. alfa-chemclinix.comamerigoscientific.com This substitution creates a more rigid and stable backbone structure. The synthesis of the monomer starts from a ribonucleoside, in this case, adenosine. nih.govnih.gov A common method involves a periodate (B1199274) cleavage of the ribose ring, followed by a Schiff base formation and a reduction cycle to form the morpholine ring structure. nih.gov
The Phosphorodiamidate Linkage: Morpholino monomers are designed to be linked together by phosphorodiamidate bonds. This linkage is uncharged at physiological pH, a crucial distinction from the negatively charged phosphodiester backbone of DNA and RNA. alfa-chemclinix.com This charge neutrality minimizes non-specific electrostatic interactions with cellular proteins, reducing off-target effects. gene-tools.com To create this linkage during solid-phase synthesis, the Morpholino A monomer is chemically activated, typically as a 7'-chlorophosphoramidate derivative. nih.govresearchgate.net
Protecting Groups: To ensure correct assembly during oligomer synthesis, reactive functional groups on the monomer must be protected. For the Morpholino A monomer, the exocyclic amine of the adenine (B156593) base is typically protected with a benzoyl (Bz) group. chemgenes.comamerigoscientific.com Additionally, the nitrogen on the morpholine ring is protected, often with a trityl (Trt) group, which is removed at each step of the synthesis to allow for the addition of the next monomer. nih.govgoogle.com
The synthesis of an activated Morpholino A monomer can be summarized in key stages:
Ring Formation: Conversion of a ribonucleoside (adenosine) to a 7'-hydroxy Morpholino subunit. nih.gov
Exocyclic Amine Protection: Installation of a protecting group (e.g., Benzoyl) on the adenine base. nih.govgoogle.com
Morpholine Nitrogen Protection: Addition of a protecting group (e.g., Trityl) to the morpholine nitrogen. nih.govresearchgate.net
Activation: Conversion of the 7'-hydroxy group to a 7'-chlorophosphoramidate, making the monomer ready for solid-phase synthesis. nih.govresearchgate.netnih.gov
Below is a table detailing the chemical properties of a typical protected and activated Morpholino A monomer.
| Property | Value |
| Compound Name | (6-(6-Benzamido-9H-purin-9-yl)-4-tritylmorpholin-2-yl)methyl dimethylphosphoramidochloridate |
| Synonyms | Morpholino A monomer; Activated A Subunit |
| Molecular Formula | C38H37ClN7O4P |
| Molecular Weight | 722.17 g/mol |
| CAS Number | 1155373-30-0 |
Data sourced from BOC Sciences and Biosynth. biosynth.com
Overview of Key Academic Research Areas in Morpholino Monomer Development and Application
Research involving Morpholino monomers and the oligomers they form spans developmental biology, disease modeling, and therapeutic development. The unique properties derived from the monomer's structure make them indispensable tools in these fields.
Gene Function and Developmental Biology: One of the most widespread applications of Morpholino oligomers is for "gene knockdown" in developmental biology research. wikipedia.org By designing an oligomer that is complementary to the 5'-untranslated region (UTR) of a specific mRNA, researchers can physically block the translation initiation complex, thus preventing the synthesis of the corresponding protein. wikipedia.org This technique has been extensively used in model organisms like zebrafish and frogs to elucidate the function of genes during embryonic development. amerigoscientific.com
Splicing Modification: Morpholinos are also powerful tools for modifying pre-mRNA splicing. By targeting splice junctions or splicing regulatory elements within a pre-mRNA, a Morpholino oligomer can prevent the spliceosome from recognizing these sites. This can be used to induce exon skipping or prevent aberrant splicing, which is a cause of numerous genetic disorders. amerigoscientific.com This application has been central to the development of Morpholino-based therapeutics.
Therapeutic Development: The stability, specificity, and low toxicity of Morpholinos have made them attractive candidates for therapeutic development. Research has focused on designing Morpholino oligomers to correct splicing defects in genetic diseases. For example, drugs based on this technology have been developed for Duchenne muscular dystrophy (DMD) by promoting the skipping of a specific exon in the dystrophin gene to restore the reading frame and produce a functional, albeit truncated, protein. Further research explores their use against other genetic disorders and as antiviral agents. alfa-chemclinix.com
Improving Synthesis and Delivery: A significant area of academic research focuses on the chemistry of the monomers themselves. This includes developing more efficient and scalable synthesis protocols for protected and activated Morpholino monomers. nih.govrsc.org Researchers have also explored new protecting group strategies (such as Fmoc protection) to improve the efficiency of solid-phase oligomer synthesis. google.comnih.govchemrxiv.org Furthermore, because the neutral backbone of Morpholinos limits their passive uptake into cells, extensive research is dedicated to conjugating them with cell-penetrating peptides or other moieties to enhance in vivo delivery.
Structure
2D Structure
Properties
CAS No. |
1155373-30-0 |
|---|---|
Molecular Formula |
C38H37ClN7O4P |
Molecular Weight |
722.2 g/mol |
IUPAC Name |
N-[9-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H37ClN7O4P/c1-44(2)51(39,48)49-25-32-23-45(38(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31)24-33(50-32)46-27-42-34-35(40-26-41-36(34)46)43-37(47)28-15-7-3-8-16-28/h3-22,26-27,32-33H,23-25H2,1-2H3,(H,40,41,43,47) |
InChI Key |
HRNHOEBQNIMEGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(OCC1CN(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Morpholino a Monomers and Analogues
Classical and Modified Approaches to Canonical Morpholino Monomer Synthesis
The foundational methods for constructing the morpholino scaffold primarily rely on the transformation of ribonucleosides. These approaches have been refined over time to improve yields and introduce flexibility in the use of protecting groups.
The original and most fundamental method for the synthesis of morpholino monomers was developed by James Summerton. gene-tools.com This protocol starts with ribonucleosides and involves a key transformation of the ribose sugar into a morpholino ring. gene-tools.com The core of the Summerton protocol is a sequence of periodate (B1199274) cleavage of the ribose's vicinal diols, followed by the formation of a Schiff base and subsequent reduction. nih.gov
A modified version of the Summerton protocol is often employed for the preparation of exocyclic-amine-protected 7'-hydroxy monomers. nih.gov This process consists of a periodate cleavage, Schiff base formation, and a reduction cycle. nih.gov A significant refinement to this method is the installation of exocyclic amine protecting groups at a later stage of the synthesis. nih.gov This strategic decision circumvents the need for expensive, and often not commercially available, exocyclic amine-protected ribonucleosides as starting materials, making the process more cost-effective. nih.govnih.gov However, the synthesis of these monomer units from unprotected ribonucleosides in an aqueous solution was initially not considered a practical approach due to the formation of a significant amount of undesired side products. researchgate.net
The table below outlines the key steps and a representative outcome of a modified Summerton protocol.
| Step | Reaction | Key Reagents | Typical Outcome |
| 1 | Oxidative Glycol Cleavage | Sodium periodate (NaIO4) | Formation of a reactive dialdehyde (B1249045) |
| 2 | Schiff Base Formation | Ammonia or an amine source | Formation of a cyclic imine intermediate |
| 3 | Reduction | Sodium cyanoborohydride (NaCNBH3) | Formation of the morpholino ring |
| 4 | Protection | Trityl chloride (TrCl) | Protection of the 5'-hydroxyl group |
An alternative approach to the synthesis of modified morpholino monomers utilizes enantiopure glycidol (B123203) as a chiral starting material. rsc.org This strategy allows for the construction of diversified, optically pure morpholino monomers in good yields. rsc.orgrsc.org The key common precursor in this pathway is a 6-hydroxymethyl-morpholine acetal (B89532). rsc.org This intermediate is synthesized through the oxirane ring opening of optically pure glycidol with a nucleophile like N-nosyl aminoacetaldehyde, followed by an O-benzoylation and a ring-closure tandem reaction sequence. rsc.orgrsc.org
The final step in this methodology involves the condensation of the 6-hydroxymethyl-morpholine acetal with various nucleobases under Lewis acid conditions to afford the desired morpholino monomers. rsc.orgrsc.org This method offers a pathway to novel analogues by varying the nucleobase introduced in the final step. rsc.org
The process begins with the protection of the 5'-hydroxyl group of the ribonucleoside, followed by the oxidative cleavage of the 2',3'-diol using an oxidizing agent like sodium periodate. researchgate.net The resulting dialdehyde is then subjected to reductive amination to form the morpholino ring. nih.gov
The table below summarizes the key stages of this synthetic strategy.
| Stage | Description | Common Reagents |
| 1 | 5'-OH Protection | TBDPSCl, Imidazole |
| 2 | Oxidative Glycol Cleavage | NaIO4 |
| 3 | Reductive Amination & Cyclization | NaCNBH3, Acetic Acid |
| 4 | N-Protection of Morpholine (B109124) Ring | Trityl Chloride (TrCl) |
| 5 | Exocyclic Amine Protection | Benzoyl Chloride (BzCl) |
Advanced Synthetic Strategies for Phosphorodiamidate Morpholino Monomers
The synthesis of phosphorodiamidate morpholino oligomers (PMOs) requires activated monomer synthons that can be efficiently coupled on a solid support. The development of these activated monomers is a critical aspect of PMO production.
A prevalent method for activating morpholino monomers for solid-phase synthesis involves the use of chlorophosphoramidate chemistry. nih.govnih.gov This strategy converts the 7'-hydroxy morpholino monomers into highly reactive 7'-chlorophosphoramidate derivatives. nih.gov These activated monomers are then used in the solid-phase synthesis of PMOs. nih.gov
The 7'-hydroxy monomers, typically with N-Trityl (Tr) or N-Monomethoxytrityl (MMTr) protection, are converted to the 7'-chlorophosphoramidate morpholino monomers in a single step. nih.gov This conversion is often achieved using a combination of lithium bromide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov More recent protocols also describe the synthesis of novel Fmoc-protected morpholino monomers and their corresponding chlorophosphoramidate derivatives. nih.gov The use of Fmoc chemistry requires milder bases, such as N-ethylmorpholine (NEM), and coupling reagents like 5-(ethylthio)-1H-tetrazole (ETT). nih.gov
The general scheme for the activation of a morpholino monomer is presented below.
| Reactant | Reagents | Product |
| N-Protected 7'-hydroxy morpholino monomer | N,N-dimethylphosphoramic dichloride, Base | N-Protected 7'-chlorophosphoramidate morpholino monomer |
These activated chlorophosphoramidate monomers are then employed in a manual or automated solid-phase synthesis cycle for the production of full-length PMOs. nih.gov
An alternative to the chlorophosphoramidate approach is the use of phosphoramidite (B1245037) chemistry, a well-established method in standard DNA and RNA synthesis, adapted for morpholino monomers. mdpi.com This methodology allows for the synthesis of PMOs, as well as phosphoroamidate morpholinos (MO) and thiophosphoramidate morpholinos (TMO), using a DNA synthesizer. mdpi.com
In this approach, morpholino phosphorodiamidites are used as the building blocks. mdpi.com The synthesis proceeds in a 5' to 3' direction, and activators such as 5-ethylthio-1H-tetrazole (ETT) are used to facilitate the coupling reaction. mdpi.comchemrxiv.org A key advantage of this method is its compatibility with standard automated DNA synthesizers, which can streamline the production of PMOs. chemrxiv.org
Two main subclasses of 5'-morpholino phosphoramidites have been developed: tert-butyl protected 5'-tBu-morpholino phosphoramidites and 2-cyanoethyl protected 5'-CE-morpholino phosphoramidites. chemrxiv.org The synthesis of these monomers involves treating a protected 5'-OH morpholino nucleoside with the appropriate phosphitylating agent in the presence of an activator. chemrxiv.org
H-Phosphonate Approach for Morpholino Oligomer Synthesis
The H-phosphonate method offers a robust and efficient alternative for the synthesis of Morpholino oligomers. researchgate.netnih.gov This approach involves the coupling of a 5'-hydroxyl group of a growing Morpholino chain with a 3'-H-phosphonate monomer. A key advantage of this method is the stability of the H-phosphonate monomers, which simplifies handling and purification compared to other reactive phosphorus chemistries. researchgate.net
The synthesis cycle typically begins with the deprotection of the 5'-hydroxyl group of the solid-support-bound Morpholino oligomer. The subsequent coupling step involves the activation of the incoming Morpholino H-phosphonate monomer by a condensing agent, facilitating the formation of an H-phosphonate diester linkage. biosearchtech.comglenresearch.com This cycle is repeated to achieve the desired oligomer length. A final oxidation step, typically with iodine and water, converts all the internucleoside H-phosphonate linkages to the desired phosphorodiamidate backbone. researchgate.net
Recent advancements have demonstrated that the H-phosphonate approach can be highly efficient for the synthesis of PMOs, with phosphonium-type condensing reagents significantly reducing coupling times. nih.govnih.gov This methodology has also been successfully applied to the convergent synthesis of PMOs, where pre-synthesized short oligomer fragments are coupled together, offering a pathway for the large-scale production of these therapeutic molecules. nih.govnih.gov
Protecting Group Strategies in Morpholino Monomer Synthesis
The strategic use of protecting groups is fundamental to the successful synthesis of Morpholino monomers and their assembly into oligomers. These groups temporarily block reactive functional groups on the nucleobases and the Morpholino ring, preventing unwanted side reactions during the synthetic process.
Exocyclic Amine Protection Schemes for Nucleobases
Protecting the exocyclic amines of the nucleobases (adenine, guanine (B1146940), and cytosine) is crucial to prevent their interference with the phosphitylation and coupling reactions. Common protecting groups for this purpose include acyl groups, which offer a balance of stability during synthesis and ease of removal post-synthesis.
Table 1: Common Exocyclic Amine Protecting Groups for Nucleobases in Morpholino Monomer Synthesis
| Nucleobase | Protecting Group | Abbreviation |
|---|---|---|
| Adenine (B156593) (A) | Benzoyl | Bz |
| Guanine (G) | Isobutyryl | iBu |
| Cytosine (C) | Benzoyl | Bz |
Trityl and Fmoc Chemistry for Morpholino Ring Nitrogen Protection
The secondary amine within the morpholine ring is another critical site that requires protection during oligomer synthesis. The two most prominent protecting groups for this purpose are the trityl (Tr) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
The trityl group is a bulky, acid-labile protecting group. google.com Its removal is typically achieved using acidic conditions, such as trichloroacetic acid (TCA) in dichloromethane. sigmaaldrich.com While effective, the repeated acidic deprotection steps can potentially lead to depurination, especially in longer oligomers.
In contrast, the Fmoc group is base-labile and is removed under milder, non-acidic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. google.com The use of Fmoc chemistry in PMO synthesis offers several advantages, including improved solubility of the monomers and the potential for a more scalable synthesis process, possibly amenable to automated peptide synthesizers. biosearchtech.comsigmaaldrich.com The development of both Trityl and Fmoc-protected chlorophosphoramidate monomers has expanded the toolkit for solid-phase PMO synthesis. nih.govglenresearch.com
Table 2: Comparison of Trityl and Fmoc Protecting Groups for Morpholino Ring Nitrogen
| Protecting Group | Abbreviation | Deprotection Condition | Key Advantage | Potential Disadvantage |
|---|---|---|---|---|
| Trityl | Tr | Acidic (e.g., TCA) | Well-established chemistry | Potential for depurination |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) | Milder deprotection, improved monomer solubility | Newer chemistry for PMOs |
Development of Orthogonal Protection Methodologies (e.g., Azidoaryl Carbamate)
Orthogonal protection strategies are highly valuable in complex multi-step syntheses as they allow for the selective removal of one type of protecting group in the presence of others. This enables more complex molecular manipulations, such as the site-specific introduction of labels or other functionalities.
A significant development in this area for Morpholino synthesis is the use of the azidoaryl carbamate (B1207046) protecting group. This group is stable to both the acidic conditions used for Trityl deprotection and the basic conditions for Fmoc removal. The azidoaryl carbamate group can be selectively removed under neutral conditions via a Staudinger reduction, typically using a phosphine (B1218219) reagent like triphenylphosphine. biosearchtech.com This orthogonal deprotection scheme opens up possibilities for the synthesis of bi- and tri-functionalized PMOs for various bioconjugation applications. biosearchtech.com
Another area of exploration for orthogonal protection involves the use of photolabile protecting groups (PPGs). researchgate.net These groups can be removed by irradiation with light at a specific wavelength, offering precise spatial and temporal control over deprotection. While their application in standard linear Morpholino synthesis is still emerging, PPGs have been successfully employed in the creation of "caged" cyclic Morpholino oligomers, where the biological activity is masked until triggered by light. sigmaaldrich.com
Optimization of Monomer Coupling and Solid-Phase Synthesis Protocols for Oligomers
The efficiency of the coupling reaction between the activated Morpholino monomer and the growing oligomer chain is paramount for achieving high yields of the full-length product. Significant research has been dedicated to optimizing this critical step in solid-phase synthesis.
Role of Activating Agents and Lewis Acid Catalysts in Coupling Efficiency (e.g., ETT, NMI, LiBr)
The coupling of a phosphoramidite-activated Morpholino monomer to the free 5'-hydroxyl of the support-bound oligomer requires an activating agent. 5-Ethylthio-1H-tetrazole (ETT) is a commonly used activator in phosphoramidite chemistry, including for the synthesis of PMOs. researchgate.netchemrxiv.org ETT protonates the diisopropylamino group of the phosphoramidite, making it a better leaving group and facilitating nucleophilic attack by the 5'-hydroxyl. sigmaaldrich.com The mechanism involves the formation of a highly reactive tetrazolide intermediate. glenresearch.com N-methylimidazole (NMI) has also been investigated as a catalyst in this process. chemrxiv.org
In the context of chlorophosphoramidate chemistry for PMO synthesis, the Lewis acid lithium bromide (LiBr) has been shown to enhance coupling efficiency. researchgate.netchemrxiv.org The addition of LiBr can accelerate the coupling reaction, leading to higher yields and allowing for shorter reaction times. chemrxiv.org The optimization of these activating agents and catalysts is a key factor in the development of robust and efficient protocols for the automated solid-phase synthesis of Morpholino oligomers. nih.govchemrxiv.org
Table 3: Activating Agents and Catalysts in Morpholino Oligomer Synthesis
| Agent | Abbreviation | Role | Chemistry |
|---|---|---|---|
| 5-Ethylthio-1H-tetrazole | ETT | Activating Agent | Phosphoramidite |
| N-Methylimidazole | NMI | Catalyst | Phosphoramidite |
| Lithium Bromide | LiBr | Lewis Acid Catalyst | Chlorophosphoramidate |
Development of Automated and Fast-Flow Synthesis Procedures for Morpholino Oligomers
The synthesis of phosphorodiamidate morpholino oligomers (PMOs) has been significantly advanced by the development of automated and fast-flow synthesis platforms. uzh.chnih.gov These innovations address the limitations of traditional batch synthesis, which is often time-consuming and labor-intensive, hindering the rapid prototyping of PMO candidates for therapeutic applications. uzh.chchemrxiv.orgmit.edu
A key advancement is the creation of a fully automated, flow-based oligonucleotide synthesizer. uzh.chnih.govsemanticscholar.org This technology has been shown to dramatically reduce the time required for the coupling cycle, a critical step in oligomer synthesis. uzh.chnih.govchemrxiv.org By optimizing conditions, such as increasing the reaction temperature to 90°C, coupling times have been reduced by as much as 22-fold compared to previous methods. uzh.chnih.govchemrxiv.org This acceleration allows for the synthesis of milligram quantities of an 18-mer PMO in approximately 3.5 hours. chemrxiv.orgsemanticscholar.org The rapid nature of this platform facilitates the on-demand production of PMOs for various applications, including the development of antisense therapies for genetic diseases like Duchenne muscular dystrophy (DMD) and for responding to viral pathogens. uzh.chnih.gov
The automated fast-flow synthesizer manages the entire process, from the precise delivery of reagents to the control of reaction conditions, eliminating the need for repetitive manual tasks. semanticscholar.org The synthesis is typically performed on a solid support, such as crosslinked polystyrene. semanticscholar.org The process involves sequential steps of deblocking a protecting group (like a trityl group) from the morpholino ring nitrogen, coupling the next activated monomer, and capping any unreacted sites. semanticscholar.orgnih.gov The use of 3'-triphenylmethyl (trityl) protected phosphoramido chloridate monomers is a common strategy in this process. semanticscholar.org
Table 1: Comparison of Morpholino Oligomer Synthesis Methodologies
| Feature | Manual Batch Synthesis | Automated Fast-Flow Synthesis | Automated DNA/RNA Synthesizer |
| Synthesis Time | Days to weeks | Hours to a single day chemrxiv.orgsemanticscholar.org | Hours to days acs.org |
| Coupling Time | Long | Reduced by up to 22-fold uzh.chnih.govchemrxiv.org | Optimized for automation nih.gov |
| Scalability | Limited | Milligram quantities readily produced uzh.chchemrxiv.org | Dependent on synthesizer capacity acs.org |
| Labor | Intensive and repetitive | Fully automated, minimal manual intervention uzh.chsemanticscholar.org | Automated cycles nih.gov |
| Reproducibility | Operator-dependent | High, due to precise control semanticscholar.org | High nih.gov |
| Example Throughput | N/A | 18-mer in 3.5 hours; three sequences in a single day chemrxiv.orgsemanticscholar.org | 30-mer (Eteplirsen) in >20% yield acs.org |
Research into Monomer Stability and Purity Challenges during Oligomerization
The chemical synthesis of morpholino oligomers, while advancing rapidly, is not without its challenges, particularly concerning the stability of the monomers and the purity of the final oligomer product. acs.org The instability of monomers is a recognized hurdle in PMO synthesis. acs.org Specifically, the trityl-protected chlorophosphoramidate monomers can be unstable, which is problematic given that the coupling step can require a long reaction time in some methods. researchgate.net
A significant challenge arises from the acid-sensitive nature of the phosphorodiamidate linkages that form the backbone of the PMO. google.com During the synthesis cycle, a crucial step is the removal of the trityl protecting group from the morpholino ring nitrogen to allow for the addition of the next monomer. google.com This deprotection is typically achieved using an acid. google.com However, the acidic conditions required for efficient detritylation can also lead to the hydrolysis and degradation of the newly formed phosphorodiamidate bonds. google.com This can result in cleavage of the oligomer backbone, reducing the yield of the desired full-length product. google.com
Incomplete removal of the trityl protecting group presents another purity challenge. google.com If the protecting group is not completely cleaved, the subsequent coupling reaction at that position is blocked, leading to the formation of "n-1" deletion sequences, which are impurities that lack one of the intended monomer units. google.comacs.org These deletion sequences can be difficult to separate from the full-length product due to the similar properties of the molecules, especially given that the neutral backbone of PMOs makes chromatographic separation reliant on the charges of the nucleobases. acs.org
The stability of the final PMO product is generally high; the morpholino oligomer itself is resistant to degradation by a wide range of enzymes. nih.gov However, ensuring the purity of the synthesized oligomer requires careful control over the synthesis and purification processes. acs.org The presence of impurities such as n-1 deletion sequences must be carefully characterized to ensure the quality, safety, and efficacy of the final product, a critical aspect for therapeutic applications. acs.org Advanced analytical techniques, such as hydrophilic interaction chromatography coupled to tandem mass spectrometry (HILIC-MS/MS), are being developed to better identify and characterize these closely related impurities. acs.org
Table 2: Common Impurities and Challenges in Morpholino Oligomer Synthesis
| Challenge | Description | Origin | Consequence |
| Monomer Instability | Degradation of activated chlorophosphoramidate monomers. acs.orgresearchgate.net | Inherent chemical lability, especially during prolonged coupling steps. researchgate.net | Reduced coupling efficiency and formation of side products. |
| Backbone Degradation | Acid-catalyzed hydrolysis of phosphorodiamidate linkages. google.com | Exposure to acidic conditions during the detritylation step. google.com | Lower yield of full-length product and generation of truncated oligomers. |
| N-1 Deletion Sequences | Oligomers missing one monomer unit. google.comacs.org | Incomplete removal of the trityl protecting group, blocking the subsequent coupling reaction. google.com | Contamination of the final product with closely related impurities that are difficult to separate. acs.org |
| Purification Complexity | Difficulty in separating the full-length product from impurities. acs.org | Similar physicochemical properties between the target oligomer and deletion sequences. acs.org | Requires advanced analytical and purification techniques to ensure high purity. acs.org |
Chemical Modification and Functionalization of Morpholino Monomers
Nucleobase Modifications for Modulating Binding Affinity and Specificity
Modifying the nucleobases of Morpholino monomers is a key strategy to improve their hybridization properties with target RNA sequences. By introducing functional groups or entirely novel heterocyclic systems, researchers can augment the binding energy and specificity of the resulting oligonucleotides.
Palladium-catalyzed cross-coupling reactions are powerful tools for the direct modification of Morpholino nucleobases. nih.gov These methods allow for the formation of carbon-carbon bonds, enabling the introduction of a wide array of functional groups onto the purine and pyrimidine rings. The process typically begins with the halogenation of the nucleobases at specific positions, creating a reactive handle for subsequent coupling reactions. nih.gov
The Sonogashira and Suzuki reactions are prominently used for this purpose. nih.gov
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. In the context of Morpholino monomers, it has been used to synthesize 5-alkynylated uracil derivatives. researchgate.net The general strategy involves reacting a halogenated Morpholino monomer (e.g., 5-iodouracil Morpholino) with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl or vinyl halide. It has been employed to introduce aromatic substituents onto the nucleobases of Morpholino monomers. nih.gov
These palladium-mediated reactions have been successfully used to create 5-substituted cytidine, 8-substituted adenosine, and 8-substituted guanosine (B1672433) Morpholino nucleoside monomers for the first time. nih.gov The key starting materials for these syntheses are the corresponding halogenated Morpholino nucleosides, such as 5-iodocytidine, 8-bromoadenosine, and 8-bromoguanosine derivatives. nih.gov The choice of catalyst combination is crucial for the success of these reactions, with specific systems being optimized for Sonogashira and Suzuki couplings on the Morpholino framework. nih.gov
| Reaction Type | Halogenated Monomer | Coupling Partner | Resulting Modification | Reference |
|---|---|---|---|---|
| Sonogashira | 5-Iodouracil Morpholino | Terminal Alkyne (e.g., 1-Pentyne) | 5-Alkynyl-uracil Morpholino | researchgate.netnih.gov |
| Suzuki | 8-Bromoadenosine Morpholino | Aryl Boronic Acid | 8-Aryl-adenosine Morpholino | nih.gov |
| Suzuki | 8-Bromoguanosine Morpholino | Heterocyclic Boronic Acid | 8-Heterocyclyl-guanosine Morpholino | nih.gov |
To significantly enhance the binding affinity of Morpholino oligomers, researchers have incorporated tricyclic cytosine analogs into the monomer structure. springernature.com These modifications increase duplex stability by improving stacking interactions and, in some cases, by forming additional hydrogen bonds with the target guanine (B1146940) base. sciencedaily.com
Prominent examples of these high-affinity analogs include phenoxazine (B87303) and G-clamp. springernature.com Successful syntheses of chlorophosphoramidate Morpholino monomers containing phenoxazine, G-clamp, and a related G8AE-clamp have been accomplished. springernature.com These modified monomers can then be incorporated into Morpholino oligonucleotides using automated solid-phase synthesis. springernature.com
Oligomers containing a single G-clamp modification have demonstrated a significantly higher affinity for their complementary RNA and DNA targets compared to unmodified oligomers. springernature.com The increase in thermal stability (Tm) is a key indicator of this enhanced binding. The binding affinities are often sequence and position-dependent. springernature.com Circular dichroism (CD) spectra have shown that duplexes formed between G-clamp-modified Morpholinos and RNA or DNA adopt a B-type helical conformation. springernature.com The enhanced affinity provided by these modifications could allow for the use of shorter, and potentially more potent, Morpholino oligomers in therapeutic applications. sciencedaily.com
| Analog | Key Structural Feature | Mechanism of Enhanced Binding | Reference |
|---|---|---|---|
| Phenoxazine | A tricyclic, planar system | Improved base stacking interactions | springernature.com |
| G-clamp | Phenoxazine ring with an aminoethoxy side chain | Enhanced stacking and potential for additional hydrogen bonds with guanine | springernature.comsciencedaily.com |
| G8AE-clamp | An analog of G-clamp | Similar to G-clamp, providing enhanced affinity | springernature.com |
The exploration of non-canonical nucleobases within the Morpholino framework aims to expand the chemical diversity and functional potential of these synthetic oligonucleotides. While much of the focus has been on modifications that enhance Watson-Crick base pairing, the introduction of entirely novel base analogs opens up possibilities for new recognition patterns and functionalities.
The primary route to creating these novel monomers has been through the chemical functionalization of the canonical purine and pyrimidine rings, rather than the de novo synthesis of entirely new heterocyclic systems attached to the morpholine (B109124) scaffold. nih.govnih.gov The palladium-catalyzed cross-coupling reactions described in section 3.1.1 are the cornerstone of this approach. nih.gov
By starting with halogenated Morpholino monomers of adenosine, guanosine, and cytidine, a variety of substituents can be introduced at the C8 position of purines and the C5 position of pyrimidines. nih.gov These modifications include, but are not limited to:
Alkynyl groups: Introduced via Sonogashira coupling, these groups can serve as handles for further conjugation or can directly influence hybridization properties. researchgate.net
Aryl and Heterocyclic groups: Introduced via Suzuki coupling, these bulky substituents can enhance stacking interactions and introduce novel electronic or fluorescent properties. nih.gov
This strategy allows for the creation of a library of Morpholino monomers with diverse functionalities, effectively expanding the "genetic alphabet" available for the synthesis of modified oligonucleotides. These functionalized nucleobases can alter the local structure of the duplex, improve binding affinity, and introduce reporter groups or cross-linking agents.
Introduction of Research-Oriented Reporter and Modulatory Groups
To facilitate advanced research applications, Morpholino monomers can be functionalized with a variety of reporter and modulatory groups. These modifications are not intended to alter the fundamental antisense mechanism but rather to provide greater experimental control and to overcome biological barriers, such as the cell membrane.
Photocaging Strategies for Spatiotemporal Control of Oligomer Activity in Research Settings
A significant advancement in the functionalization of Morpholino oligomers is the development of "caged" Morpholinos (cMOs). These are rendered inactive by the covalent attachment of a photolabile protecting group, which can be removed by exposure to light of a specific wavelength, typically UV light. nih.govacs.orgnih.gov This strategy offers precise spatiotemporal control over the antisense activity of the Morpholino, which is particularly valuable in developmental biology studies where the timing and location of gene knockdown are critical. nih.govacs.orgresearchgate.net
Several photocaging strategies have been developed:
Direct Nucleobase Caging: This approach involves the direct installation of a photoremovable caging group, such as 6-nitropiperonyloxymethyl (NPOM), onto a specific nucleobase within the Morpholino sequence. acs.org This modification sterically hinders the ability of the Morpholino to hybridize with its target mRNA. Upon irradiation with UV light (e.g., 365 nm), the caging group is cleaved, restoring the oligomer's ability to bind to its target and exert its antisense effect. acs.org This method has been successfully used to control the expression of genes like enhanced green fluorescent protein (EGFP) and chordin in zebrafish and Xenopus embryos. acs.orgnih.govresearchgate.net
Hairpin Structures: In this design, a shorter "inhibitor" Morpholino sequence, complementary to a portion of the primary antisense Morpholino, is tethered to it via a photocleavable linker. This creates a hairpin structure that prevents the antisense portion from binding to its target mRNA. nih.gov Light-induced cleavage of the linker releases the inhibitor strand, linearizing the antisense Morpholino and activating it. nih.govacs.org
Duplex Structures: Similar to the hairpin strategy, this involves a duplex between the full-length Morpholino and a complementary oligonucleotide that is cleavable. nih.gov
Bicyclic Caging: A more recent and conformationally robust strategy involves tethering both termini of the Morpholino oligomer to an internal nucleotide using a self-immolative trifunctional linker. This creates a bicyclic structure that is resistant to RNA binding. A single photolytic event cleaves the linker at all three attachment points, linearizing the Morpholino and enabling it to silence its target RNA. nih.gov
These photocaging techniques allow for gene silencing to be initiated in specific cells or tissues at precise developmental stages by focusing a light source on the desired area. researchgate.net
| Caging Strategy | Mechanism | Photochemical Trigger | Application Example |
| Direct Nucleobase Caging | A photoremovable group on a nucleobase blocks hybridization. | UV light (e.g., 365 nm) | Light-activated knockdown of EGFP and chordin in zebrafish and Xenopus embryos. acs.orgnih.gov |
| Hairpin cMO | A tethered complementary inhibitor strand forms a hairpin, blocking the antisense sequence. | UV light cleaves the linker, releasing the inhibitor. | Spatiotemporal control of gene silencing in zebrafish. nih.govacs.org |
| Bicyclic cMO | Both oligomer termini are linked to an internal nucleotide via a trifunctional linker, creating a non-binding conformation. | UV light cleaves the linker, linearizing the Morpholino. | Targeted RNA silencing in zebrafish embryos. nih.gov |
Structural and Conformational Analysis of Morpholino Containing Oligomers
Spectroscopic Characterization of Monomer and Oligomer Conformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insights of Morpholino Units and Oligomers
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign proton and other relevant nuclei signals and to determine through-bond and through-space connectivities. nih.govfrontiersin.org NOE data, in particular, are crucial for determining internuclear distances, which serve as constraints for building three-dimensional models of the oligomers. frontiersin.org These studies can reveal the preferred puckering of the morpholino ring and the rotational freedom around the backbone bonds. Furthermore, NMR can be used to study the dynamics of these molecules, providing insights into their flexibility and conformational equilibria in solution. auremn.org.br For Morpholino-RNA or -DNA duplexes, NMR can confirm Watson-Crick base pairing and provide detailed information about the helical parameters, sugar pucker, and backbone torsion angles, which collectively define the duplex's structure. ceric-eric.eu
Molecular Modeling and Computational Chemistry of Morpholino Nucleic Acids
In conjunction with experimental techniques, molecular modeling and computational chemistry offer powerful tools to investigate the structure, dynamics, and energetics of Morpholino nucleic acids at an atomic level. These in silico approaches provide a theoretical framework for interpreting experimental data and for predicting the properties of novel Morpholino sequences.
Development of Force Fields for Accurate Molecular Dynamics Simulations of Morpholino-RNA/DNA Duplexes
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. The accuracy of MD simulations is heavily reliant on the quality of the underlying force field, which is a set of parameters that describe the potential energy of the system. nih.govnih.gov The development of accurate force fields specifically parameterized for Morpholino nucleic acids is essential for reliable simulations of their duplexes with RNA and DNA. biorxiv.orgbohrium.com
Standard nucleic acid force fields, such as AMBER and CHARMM, may not adequately describe the unique chemical composition and conformational preferences of the morpholino backbone. biorxiv.orgoup.com Therefore, researchers have focused on developing and refining force field parameters for the morpholino unit. This involves quantum mechanical calculations to determine partial charges and torsional parameters, followed by validation against experimental data, such as NMR-derived structural restraints and thermodynamic measurements of duplex stability. The goal is to create a force field that can accurately reproduce the experimental structures and dynamics of Morpholino-containing duplexes, enabling predictive simulations of their behavior. oup.com
Quantum Mechanics (QM) Studies for Conformational Space Analysis of Morpholino Nucleosides
Quantum mechanics (QM) calculations provide a highly accurate description of the electronic structure and energetics of molecules. nih.gov These methods are invaluable for exploring the conformational landscape of Morpholino nucleosides, the fundamental building blocks of the oligomers. By performing QM calculations, researchers can determine the relative energies of different conformers of the morpholino ring and the rotational barriers around the glycosidic bond and backbone linkages. frontiersin.org
In Silico Prediction of Duplex Stability and Hybridization Properties with Complementary Nucleic Acids
Computational methods can be employed to predict the stability and hybridization properties of Morpholino oligomers with their target RNA or DNA sequences. ceric-eric.eu These in silico predictions are valuable for the rational design of antisense agents with optimal binding affinity and specificity. One common approach is to use thermodynamic integration or free energy perturbation methods in conjunction with molecular dynamics simulations to calculate the free energy of duplex formation.
Structural Basis of Sequence-Specific Recognition and Hybridization
The unique chemical architecture of the Morpholino monomer, specifically its six-membered morpholine (B109124) ring and phosphorodiamidate linkage, dictates a distinct structural behavior upon hybridization with target RNA or DNA sequences. This section delves into the molecular intricacies of this recognition process, examining the nature of the base pairing and the conformational properties of the Morpholino backbone that govern the stability and specificity of the resulting duplexes.
Analysis of Watson-Crick Base Pairing Mechanisms in Morpholino-RNA/DNA Duplexes
Morpholino oligomers recognize and bind to their target nucleic acid sequences primarily through the formation of Watson-Crick base pairs. wikipedia.org However, the structural modifications inherent to the Morpholino backbone result in a duplex geometry that deviates significantly from the canonical A-form and B-form helices observed in natural nucleic acids.
While Watson-Crick hydrogen bonding is the fundamental basis for sequence specificity, the geometry of these base pairs within the duplex can be perturbed. The altered backbone geometry can lead to distortions in the planarity and orientation of the base pairs compared to standard DNA or RNA duplexes. nih.gov In certain contexts, such as in the formation of triplex structures, it has been suggested that Morpholino oligomers favor a B-form-like helical structure and are capable of forming forward Hoogsteen hydrogen bonds. nih.gov There is also evidence from molecular dynamics simulations of transient Hoogsteen base pairing occurring within a Morpholino-RNA duplex, particularly at the ends of the helix or in response to ionic interactions, indicating a degree of structural dynamism. nih.gov
The table below summarizes the key characteristics of base pairing in Morpholino-containing duplexes compared to standard nucleic acid duplexes.
| Feature | Morpholino-RNA/DNA Duplex | Standard A-Form RNA Duplex | Standard B-Form DNA Duplex |
| Primary Pairing Mechanism | Watson-Crick | Watson-Crick | Watson-Crick |
| Overall Helix Type | Unique right-handed helix (non-A, non-B) | A-form | B-form |
| Helical Pitch | Similar to A-form RNA | ~28-32 Å | ~34 Å |
| Base Pair Tilt | Present, but distinct from A-form | Tilted relative to helical axis | Nearly perpendicular to helical axis |
| RNase H Substrate | No | Yes (in RNA-DNA hybrids) | Not applicable |
| Potential for Non-Watson-Crick Pairing | Observed transiently (e.g., Hoogsteen) | Can occur, often in complex structures | Can occur, often in damaged or protein-bound DNA |
Investigation of Steric Constraints and Conformational Flexibility Imparted by the Morpholino Backbone
The conformational properties of the Morpholino backbone are a critical determinant of its hybridization behavior, imposing significant steric constraints and defining its flexibility. The six-membered morpholine ring predominantly adopts a stable chair conformation. nih.gov This inherent rigidity distinguishes Morpholinos from more flexible nucleic acid analogs like Peptide Nucleic Acids (PNAs). austinpublishinggroup.com
This conformational pre-organization is a double-edged sword. On one hand, the reduced flexibility of the Morpholino backbone can lead to a higher targeting success rate compared to more flexible analogs, as it limits the potential for internal self-pairing. austinpublishinggroup.com On the other hand, this rigidity can be disadvantageous for binding to certain nucleic acid structures. For instance, the exclusive presence of these rigid moieties can result in a backbone conformation that is not conducive to efficient binding with DNA. austinpublishinggroup.com
The uncharged nature of the phosphorodiamidate linkage is another defining feature. nih.gov This eliminates the electrostatic repulsion that exists between the negatively charged phosphate (B84403) backbones of DNA and RNA, which can be a destabilizing force in natural duplexes. nih.gov The conformational dynamics of single-stranded Morpholino oligomers are influenced by a competition between the need to shield the uncharged backbone from the aqueous solvent and the exposure of the non-polar nucleobases. nih.gov This can lead to the formation of non-canonical, partially helical structures even in the single-stranded state. nih.gov
The following table provides a comparative overview of the conformational properties of the Morpholino backbone versus those of DNA and RNA.
| Property | Morpholino Backbone | DNA Backbone (Deoxyribose Phosphate) | RNA Backbone (Ribose Phosphate) |
| Ring Structure | Six-membered morpholine ring | Five-membered deoxyribose ring | Five-membered ribose ring |
| Predominant Ring Pucker | Chair conformation | C2'-endo (in B-form) | C3'-endo (in A-form) |
| Backbone Linkage | Uncharged phosphorodiamidate | Charged phosphodiester | Charged phosphodiester |
| Overall Flexibility | Relatively rigid | Flexible | More rigid than DNA |
| Conformational Impact on Duplex | Induces a unique non-A/B helical geometry | Allows for B-form, A-form, and Z-form helices | Predominantly forms A-form helices |
| Intra-strand Interactions | Shielding of uncharged backbone from solvent | Base stacking and electrostatic repulsion | Base stacking and electrostatic repulsion |
Mechanistic Research of Morpholino a Monomer Derived Oligomers
Steric Blocking Mechanism in Gene Expression Modulation
Unlike many antisense technologies that lead to the degradation of their target RNA, Morpholino oligomers function through a steric blocking mechanism. wikipedia.orgunito.it By binding to a specific target sequence on an RNA molecule, they physically obstruct the cellular machinery that would otherwise interact with that site. unito.itwindows.net This mode of action is independent of enzymatic processes like RNase H activity. gene-tools.com
Inhibition of Translation Initiation via Ribosome Steric Hindrance
Morpholino oligomers are effective inhibitors of protein synthesis through the steric hindrance of the translation initiation complex. biosynth.comsdbcore.org To achieve this, a Morpholino oligomer is designed to be complementary to a sequence within the 5' untranslated region (UTR) or spanning the AUG start codon of a messenger RNA (mRNA). gene-tools.comnih.gov
The process of translation initiation in eukaryotes typically begins with the assembly of the small ribosomal subunit and initiation factors at the 5' cap of the mRNA. sdbcore.orgnih.gov This complex then scans along the mRNA until it recognizes the start codon. wikipedia.org A Morpholino oligomer bound to a target site in the path of this scanning initiation complex acts as a physical barrier, halting its progression. windows.netsdbcore.org This obstruction prevents the large ribosomal subunit from joining and forming a functional ribosome, thereby blocking the translation of the mRNA into protein. nih.govnih.gov Research has shown that Morpholinos targeting sequences more than approximately 30 bases downstream of the AUG start codon are generally ineffective at blocking translation. gene-tools.com
| Target Region for Translation Blocking | Mechanism of Action | Outcome |
| 5' Untranslated Region (UTR) | Sterically hinders the scanning of the ribosomal initiation complex. wikipedia.orgbiosynth.com | Prevents the ribosome from reaching the start codon. |
| AUG Start Codon | Physically blocks the recognition of the translation start site. nih.gov | Inhibits the assembly of the mature ribosome. |
Modulation of Pre-mRNA Splicing by Splice Site Blockade
Morpholino oligomers can precisely modulate the splicing of precursor messenger RNA (pre-mRNA) by blocking access to key splice sites. unito.ituni-goettingen.de Splicing is a critical process in eukaryotic gene expression where introns are removed from pre-mRNA, and exons are joined together to form mature mRNA. This process is carried out by the spliceosome, a complex of small nuclear ribonucleoproteins (snRNPs) and other proteins. youtube.com
By designing a Morpholino oligomer to bind to sequences at or near exon-intron or intron-exon boundaries, it is possible to prevent the binding of essential splicing factors, such as U1 or U2 snRNPs, to the pre-mRNA. wikipedia.orguni-goettingen.de This steric blockade of splice sites can lead to several outcomes, including exon skipping (the exclusion of an exon from the final mRNA) or intron retention (the inclusion of an intron in the final mRNA). nih.govresearchgate.net This targeted alteration of splicing patterns is a powerful tool for studying the function of different protein isoforms and has been explored for therapeutic applications. nih.govnih.gov For instance, targeting an internal exon-intron or intron-exon boundary typically results in the deletion of that exon. uni-goettingen.de
| Target Site for Splicing Modulation | Splicing Factor Hindered | Common Splicing Outcome |
| 5' Splice Site (Donor Site) | U1 snRNP uni-goettingen.de | Exon Skipping researchgate.net |
| 3' Splice Site (Acceptor Site) | U2AF, U2 snRNP uni-goettingen.de | Exon Skipping researchgate.net |
| Branch Point | U2 snRNP uni-goettingen.de | Altered Splicing |
Research on Nuclease Resistance and Stability in Biological Environments
A defining characteristic of Morpholino oligomers is their exceptional stability and resistance to degradation in biological environments. biosynth.comsynoligo.com This stability is a direct result of their novel chemical backbone. ebrary.net
Interactions with Intracellular Macromolecules in Research Contexts
The interaction, or lack thereof, of Morpholino oligomers with certain intracellular macromolecules is central to their mechanism of action and favorable specificity profile. gene-tools.com
Studies on the Absence of RNase H Activation by Morpholino Oligomers
A key feature that distinguishes Morpholino oligomers from some other antisense technologies, such as phosphorothioate (B77711) oligonucleotides, is their inability to activate RNase H. researchgate.netbiologists.com RNase H is a cellular enzyme that recognizes DNA:RNA hybrids and cleaves the RNA strand. pharmasalmanac.com Antisense oligonucleotides that form such hybrids can trigger the degradation of their target mRNA.
The chemical structure of Morpholino oligomers, specifically the morpholine (B109124) ring and phosphorodiamidate linkage, prevents the formation of a substrate that RNase H can recognize and cleave. nih.govresearchgate.net Consequently, the duplex formed between a Morpholino oligomer and its target RNA does not activate this degradation pathway. nih.govresearchgate.net This RNase H-independent mechanism means that Morpholinos act purely by steric blocking, which can lead to a more predictable and specific outcome, as it does not rely on the recruitment of a cellular enzyme. gene-tools.comgene-tools.com This lack of RNase H activation is a fundamental aspect of their design and function. researchgate.netresearchgate.net
Investigation of Non-Electrostatic Interactions Resulting from the Uncharged Phosphorodiamidate Backbone
The substitution of the naturally anionic phosphate (B84403) groups in nucleic acids with uncharged phosphorodiamidate linkages in Morpholino oligomers is a defining structural modification. wikipedia.org This charge neutrality is critical to their mechanism, as it eliminates electrostatic repulsion from the negatively charged backbone of target RNA, a factor that can impede the binding of other antisense types. Consequently, the stability of Morpholino oligomer structures and their binding to complementary RNA sequences are governed predominantly by non-electrostatic interactions, primarily hydrophobic effects and van der Waals forces. nih.govunimi.it
Research into the conformational dynamics of Morpholino oligomers reveals a competitive interplay between the non-polar nucleobases and the uncharged backbone for shielding from the aqueous cellular environment. nih.gov This phenomenon underscores the significant role of hydrophobic interactions in determining the three-dimensional structure of these molecules. Studies have shown that Morpholinos possess an inherent hydrophobic nature, which facilitates interactions with other hydrophobic molecules. mdpi.com Molecular dynamics simulations have indicated that this competition results in a sizable fraction of the nucleobases being stacked on the exterior of the conformer, effectively shielding the backbone from interaction with water molecules. nih.gov
Van der Waals forces, which are weak, short-range attractions between molecules, also contribute significantly to the stability of Morpholino oligomers. nih.govnih.gov The most prominent manifestation of these forces is in the stacking of the planar aromatic rings of the nucleobases. nih.gov This base-stacking contributes to the formation of stable, non-canonical, partially helical folded structures. nih.govnih.gov The complex formed between certain morpholino-peptide oligomers and DNA, for example, is stabilized by hydrophobic contacts between the nucleobases and hydrogen bonds involving the backbone. unimi.it
Detailed Research Findings
Molecular dynamics simulations and biophysical measurements have provided quantitative insights into the structural and thermodynamic properties of Morpholino oligomers, highlighting the impact of non-electrostatic interactions.
Table 1: Structural and Thermodynamic Characteristics of Therapeutic PMOs This table presents data from studies on Phosphorodiamidate Morpholino Oligomers (PMOs) of varying lengths, showing their structural properties and the thermodynamics of their folding, driven by non-electrostatic forces. nih.gov
| Oligomer (Sequence Target) | Length | Radius of Gyration (nm) | Avg. Base Pairs | Avg. Base Stacks | Folding Free Energy (kcal/mol) | Folding Enthalpy (kcal/mol) | Folding Entropy (kcal/mol) |
| Exon45 | 22-mer | 1.4 - 1.7 | 3 - 6 | 6 - 9 | -34 to -51 | -57 to -103 | -23 to -53 |
| Exon53 | 25-mer | 1.4 - 1.7 | 3 - 6 | 6 - 9 | -34 to -51 | -57 to -103 | -23 to -53 |
| Exon51 | 30-mer | 1.4 - 1.7 | 3 - 6 | 6 - 9 | -34 to -51 | -57 to -103 | -23 to -53 |
Table 2: Structural Characteristics of Peptide-Conjugated PMOs (PPMOs) This table details the structural features of PMOs conjugated with cell-penetrating peptides (-GlyArg6), illustrating how these non-electrostatic driven structures are maintained even with conjugation. nih.gov
| PPMO Length | Radius of Gyration (nm) | Number of Base Pairs | Number of Base Stacks | Free Energy of Folding (kcal/mol) |
| 22-mer | 1.3 - 1.4 | 2 - 9 | 4 - 5 | -49 to -71 |
| 25-mer | 1.3 - 1.5 | 2 - 5 | 7 - 10 | -49 to -71 |
| 30-mer | 1.4 - 1.5 | 3 - 6 | 10 - 12 | -49 to -71 |
Applications of Morpholino a Monomer Derived Oligomers in Academic Research
Gene Knockdown and Functional Genomics in Model Organisms
Morpholinos are particularly powerful for functional genomics in model organisms, where genetic manipulation can be challenging or time-consuming. Their ability to induce specific gene knockdown phenotypes allows for the rapid assessment of gene function during embryonic development.
Zebrafish (Danio rerio) are a cornerstone model organism in developmental biology, prized for their optical transparency, rapid embryonic development, prolific spawning, and relative ease of manipulation jove.comjove.combiologists.comnih.govnih.gov. Morpholino oligonucleotides are extensively utilized in zebrafish research to achieve targeted gene knockdown, enabling the creation of transient loss-of-function phenotypes, often termed "morphants," which can closely mimic those observed in genetic mutants nih.govacs.org. MOs are typically delivered via microinjection into one- to four-cell stage embryos, allowing for effective knockdown of gene expression from maternal to post-segmentation and organogenesis stages jove.comnih.govacs.org.
Key developmental genes such as no tail (ntl) and chordin have been extensively studied using MOs in zebrafish. Knockdown of ntl, a T-box transcription factor crucial for notochord and posterior mesoderm development, results in severe posterior defects, including the absence of the notochord acs.orgoup.comnih.gov. Similarly, MOs targeting chordin, a critical Bone Morphogenetic Protein (BMP) antagonist involved in embryonic patterning, have revealed its essential role in establishing signaling gradients and preventing developmental abnormalities acs.orggene-tools.comresearchgate.netpnas.org. Furthermore, the development of photoactivatable or "caged" morpholinos has introduced precise spatiotemporal control, allowing gene silencing to be triggered by UV light, which is invaluable for studying genes with complex temporal or spatial functions acs.orgoup.comnih.gov.
Morpholinos are also vital tools for studying embryonic development in Xenopus (frogs) and sea urchins.
In Xenopus, the rapid, synchronous development and ease of embryo culture and microinjection make MOs highly effective for gene function analysis xenbase.orgbiologists.comnih.gov. MOs are microinjected into early embryos to inhibit translation or splicing of target mRNAs, enabling the study of genes involved in diverse processes like craniofacial morphology, brain development, cardiac function, and kidney development nih.govfrontiersin.orgresearchgate.net. For instance, MOs targeting genes such as LETM1 have elucidated its role in craniofacial development frontiersin.org, while MOs against nucleoporins (NUP85, NUP107, NUP133) have revealed critical defects in pronephric (kidney) development researchgate.net. The ability to perform unilateral injections in Xenopus embryos provides an internal control, comparing injected versus uninjected sides frontiersin.orgresearchgate.net.
In sea urchins, MOs are the primary method for gene-specific interference and are instrumental in dissecting gene regulatory networks (GRNs) that govern development nih.govresearchgate.net. MOs function by binding to target transcripts, leading to loss of function through translation blockage or altered splicing nih.gov. The detailed knowledge of sea urchin gene activity and their relatively slow development facilitate precise analysis of MO-induced phenotypes nih.gov. The advent of caged MOs has further enhanced these studies by providing light-regulated control over gene expression, addressing limitations in spatial and temporal precision researchgate.net. For example, MOs have been used to demonstrate the crucial role of the SpRunt gene in coordinating cell proliferation and differentiation, impacting cell cycle control genes and differentiation markers d-nb.info.
Morpholino oligonucleotides are also employed in mammalian cell culture systems to investigate gene function. While MOs are inherently stable, their delivery into mammalian cells can be more challenging than microinjection into embryos, necessitating the use of enhanced delivery methods gene-tools.compharmasalmanac.comgene-tools.comnih.govnih.gov. Techniques such as scrape-loading, electroporation, and the use of cell-penetrating peptide conjugates (e.g., Endo-Porter) have proven effective for delivering MOs into cell lines and organ cultures gene-tools.comnih.govnih.govmurdoch.edu.autandfonline.com.
In cell culture, MOs are used to block translation, splicing, or miRNA activity, enabling researchers to study the functional consequences of gene silencing gene-tools.comgene-tools.comxenbase.org. A notable application is in mdx mouse muscle cell cultures, where MOs are used to induce exon skipping in the dystrophin gene, demonstrating their capacity to modulate splicing and restore protein synthesis murdoch.edu.auoup.comnih.gov. These studies often utilize MOs complexed with delivery enhancers like cationic lipoplexes, achieving efficient exon skipping and protein restoration at nanomolar concentrations murdoch.edu.auoup.comnih.gov. MOs have also been applied in mammalian organ culture, such as mouse metanephric organ culture, to study gene function in situ, for example, investigating the role of semaphorin3a in kidney development nih.gov.
Investigating Specific Gene Functions and Molecular Pathways
The precise targeting capabilities of morpholino oligonucleotides make them ideal for dissecting the roles of specific genes and understanding complex molecular pathways.
Morpholinos have been instrumental in elucidating the functions of critical developmental genes. In zebrafish, the no tail (ntl) gene, a T-box transcription factor, is essential for notochord and posterior mesoderm formation acs.orgnih.gov. MO-mediated knockdown of ntl leads to the absence of the notochord and subsequent defects in posterior development, underscoring its role in axial patterning acs.orgoup.comnih.gov. Similarly, chordin, a BMP antagonist, plays a vital role in embryonic patterning. MOs targeting chordin in zebrafish have confirmed its function in regulating BMP signaling, with knockdown resulting in developmental abnormalities acs.orggene-tools.comresearchgate.netpnas.org. In sea urchins, MOs targeting the SpRunt gene have revealed its critical function in coordinating cell proliferation and differentiation, affecting cell cycle control genes and differentiation markers d-nb.info.
A significant application of morpholino oligonucleotides is their ability to induce exon skipping, thereby altering mRNA splicing and influencing protein synthesis. This technique allows researchers to investigate the functional impact of specific exons.
The most prominent example is in the context of Duchenne Muscular Dystrophy (DMD), caused by mutations in the dystrophin gene. In the mdx mouse model, MOs designed to target splice sites flanking exon 23 of the dystrophin gene can effectively induce exon skipping murdoch.edu.auoup.comnih.govsarepta.com. This process results in an in-frame mRNA transcript that can be translated into a shortened, yet potentially functional, dystrophin protein murdoch.edu.auoup.comnih.govsarepta.com. The delivery of these MOs is often enhanced by annealing them to "leashes" or sense oligonucleotides and formulating them as lipoplexes, enabling efficient exon skipping and protein restoration at nanomolar concentrations murdoch.edu.autandfonline.comoup.comnih.gov. The success of this exon-skipping strategy has paved the way for FDA-approved therapies for DMD, highlighting the therapeutic potential of MOs in precisely modulating protein function by targeting specific exons sarepta.commdpi.com.
Compound Name Table
Morpholino oligonucleotides (MOs)
Phosphorodiamidate morpholino oligomers (PMOs)
Antisense oligonucleotides (ASOs)
RNA
DNA
mRNA
pre-mRNA
Caged MOs
Photoactivatable MOs
Vivo-Morpholinos
Leashes (oligonucleotides)
Lipoplexes
Antisense RNA
siRNA
MicroRNA (miRNA)
pri-miRNA
Mature miRNA
DNAzymes
RNAzymes
2'-O-methyl phosphorothioate (B77711) antisense oligonucleotides (AOs)
Guanidinium head groups
Triazine core
6-nitropiperonyloxymethyl (NPOM)
Ruthenium-caged circular morpholinos (Ru-MOs)
Heterobifunctional linker
Nontargeting MO
Sense strand
Antisense strand
Sense oligonucleotide
Table 1: Morpholino Oligonucleotides in Model Organisms
| Model Organism | Primary Application | Key Advantages | Examples of Studied Genes | Typical MO Length |
| Zebrafish | Gene knockdown, functional genomics | Optical transparency, rapid development, ease of injection, cost-effectiveness | no tail (ntl), chordin | ~25 bases |
| Xenopus | Gene knockdown, developmental studies | Rapid, synchronous development, ease of culture, large offspring production | LETM1, NUP85, NUP107, NUP133 | ~25 bases |
| Sea Urchin | Gene knockdown, GRN analysis | External development, optical transparency, detailed observation, slow development aids analysis | SpRunt | ~25 bases |
| Mammalian Cell Culture | Gene knockdown, in vitro studies, organ culture | Versatility for studying gene function, stability, various delivery methods | Dystrophin (exon skipping), semaphorin3a | ~25 bases |
Table 2: Specific Gene Function Studies using Morpholinos
| Gene | Model Organism | MO Mechanism | Key Findings/Phenotype | Typical MO Concentration (Cell Culture) | Citation(s) |
| no tail (ntl) | Zebrafish | Translation blocker | Essential for notochord and posterior mesoderm development; knockdown causes missing notochord, posterior defects | N/A (injected into embryos) | acs.orgoup.comnih.gov |
| chordin | Zebrafish | Translation blocker | BMP antagonist; knockdown causes developmental defects, phenocopies mutants, essential for patterning | N/A (injected into embryos) | acs.orggene-tools.comresearchgate.netpnas.org |
| SpRunt | Sea Urchin | Various MOs (splice blocking, translation blocking) | Required for coordinating cell proliferation and differentiation; affects differentiation markers and cell cycle control genes | N/A (injected into embryos) | d-nb.info |
Table 3: Exon Skipping Applications
| Target Gene | Model System | Exon Targeted | MO Mechanism | Outcome | Typical MO Concentration (Cell Culture/in vivo) | Therapeutic Relevance | Citation(s) |
| Dystrophin | mdx mouse muscle cells/in vivo | Exon 23 | Splice blocker (inducing exon skipping) | Induced exon skipping, restored dystrophin protein expression | Nanomolar (with enhancers) | Potential therapy for Duchenne Muscular Dystrophy (DMD) | murdoch.edu.autandfonline.comoup.comnih.govsarepta.com |
Future Directions and Emerging Research Avenues in Morpholino Monomer Science
Development of Novel Monomer Architectures for Enhanced Research Utility
A primary focus of current research is the rational design of novel Morpholino monomer architectures to improve the biophysical properties of the resulting oligomers. The goal is to create molecules with superior binding affinity, sequence specificity, and biological stability.
One promising avenue involves the incorporation of modifications that enhance the binding affinity of Morpholino oligomers for their target RNA. For instance, the synthesis of monomers containing tricyclic cytosine analogs, such as G-clamp, has been shown to significantly increase the thermal stability of duplexes with complementary RNA and DNA. chemrxiv.org Oligomers containing a single G-clamp modification exhibit substantially higher affinity compared to their unmodified counterparts. chemrxiv.org This enhanced affinity could lead to more potent antisense agents, potentially reducing the concentrations needed for effective gene knockdown in research applications.
Another area of exploration is the development of "caged" Morpholinos, which can be activated by light. acs.org These monomers contain photo-cleavable linkers, allowing for precise spatial and temporal control over gene expression. This technology is particularly valuable for developmental biology studies, where the timing and location of gene activity are critical. acs.org
Furthermore, chemists are synthesizing monomers with functional groups that allow for further modification and conjugation. For example, Fmoc (Fluorenylmethoxycarbonyl)-protected chlorophosphoramidate and H-phosphonate monomers have been developed to facilitate automated synthesis, which is amenable to both peptide and DNA synthesizers. google.com This innovation streamlines the production of custom Morpholino oligomers for a wide range of research needs.
Table 1: Examples of Novel Morpholino Monomer Architectures
| Monomer Modification | Purpose | Potential Research Advantage | Reference |
|---|---|---|---|
| G-clamp Analogs | Increase binding affinity | Higher potency and specificity of antisense oligomers | chemrxiv.org |
| Photo-cleavable Linkers ("Caged" Morpholinos) | Spatiotemporal control of activity | Precise gene knockdown in specific cells or tissues at specific times | acs.org |
| Fmoc-Protected Monomers | Facilitate automated synthesis | Streamlined and efficient production of custom oligomers | google.com |
High-Throughput Screening and Rational Design Principles for Morpholino-Based Research Reagents
The design of effective Morpholino oligomers has traditionally been an empirical process. However, the field is moving towards more systematic and predictive approaches through high-throughput screening and the application of rational design principles. nih.govgene-tools.com
Computational tools and algorithms are being developed to aid in the selection of optimal target sequences for Morpholino binding. nih.govbinarystarchem.ca These tools can analyze mRNA sequences to identify accessible regions, predict potential off-target effects, and calculate biochemical properties of putative Morpholino oligomers. nih.gov Web-based programs like AMOD (Antisense Morpholino Oligonucleotide Design) help researchers characterize sequence features and evaluate potential Morpholino target sites. nih.gov
Molecular modeling is also playing an increasingly important role in understanding the structural basis of Morpholino-RNA interactions. nih.govoup.com By simulating the solution structures of Morpholinos and their duplexes with RNA, researchers can gain insights into the factors that govern binding affinity and specificity. nih.gov This knowledge is crucial for the rational design of next-generation monomers and oligomers with improved performance. nih.gov These computational approaches, combined with experimental validation, are accelerating the development of highly effective and specific Morpholino-based reagents. binarystarchem.caoup.com
Exploration of New Biological Targets and Mechanistic Insights in Fundamental Biological Research
The unique properties of Morpholinos, such as their stability and steric-blocking mechanism of action, make them invaluable tools for exploring a wide range of biological questions. nih.govaustinpublishinggroup.com A significant area of emerging research is the use of Morpholinos to investigate the function of non-coding RNAs (ncRNAs), including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). gene-tools.commdpi.comnih.gov
Morpholinos can be designed to bind to specific sequences within ncRNAs to block their interactions with other molecules, such as proteins or other RNAs. gene-tools.com This allows researchers to dissect the complex regulatory networks in which these molecules participate. For example, a Morpholino could be targeted to a crucial stem-loop structure in an lncRNA to disrupt its function or to a miRNA binding site to act as a "sponge," effectively inhibiting the miRNA's activity. gene-tools.commdpi.com
Moreover, Morpholinos continue to be instrumental in elucidating the mechanisms of alternative splicing. nih.govbiosynth.com By targeting splice junctions in pre-mRNA, researchers can precisely control which exons are included or excluded from the final mRNA transcript. biosynth.com This provides a powerful method for studying the functional consequences of different protein isoforms and for investigating the regulation of splicing itself. nih.gov These applications underscore the enduring utility of Morpholino monomers as foundational components of versatile research tools for gaining deeper mechanistic insights into fundamental biological processes. nih.gov
Q & A
Q. How do I design a Morpholino oligo for effective gene knockdown or splice modulation?
- Methodological Answer : Begin by identifying target mRNA regions (e.g., translation start site, splice junctions) using sequence analysis tools like AMOD . Validate sequence specificity by checking for homology with unrelated genes and splice variants. Use 25-mer Morpholinos for optimal binding affinity and steric blocking . Collaborate with platforms like Xenbase to cross-reference gene annotations and prior morpholino studies . Confirm delivery methods (e.g., microinjection, peptide-conjugation) based on your model system (zebrafish, Xenopus, etc.) .
Q. What experimental controls are essential for Morpholino studies?
- Methodological Answer : Include both a standard control morpholino (non-targeting sequence) and a 4-base mismatch control to distinguish target-specific effects from off-target artifacts . Co-inject anti-p53 Morpholinos to suppress apoptosis triggered by non-specific oligo activity . Validate knockdown efficiency via RT-PCR (for splice modulation) or Western blotting (for protein suppression) . Replicate experiments across at least three biological replicates to ensure statistical robustness .
Q. How can I optimize Morpholino delivery into embryonic systems?
- Methodological Answer : For zebrafish/Xenopus embryos, calibrate injection volumes (1–5 nL) and concentrations (0.1–1 mM) to balance efficacy with toxicity. Use fluorescent-tagged Morpholinos to track distribution . In cell cultures, pair Morpholinos with Endo-Porter or similar transfection reagents to enhance cytosolic uptake . Adjust delivery protocols based on developmental stage—earlier injections (1–4 cell stage) yield systemic knockdown, while later injections target specific tissues .
Advanced Research Questions
Q. How should I statistically analyze Morpholino-induced phenotypic variability?
- Methodological Answer : Apply two-way ANOVA to account for morpholino treatment and dose effects, followed by Tukey’s post-hoc test for group comparisons . For time-course studies (e.g., developmental delays), use Pearson correlation to link morpholino efficacy with phenotypic severity (e.g., R ≥ 0.9 for junction number vs. vascular connectivity) . Control for clutch-specific variability in zebrafish by including clutch as a fixed effect in mixed-model analyses .
Q. How do I resolve contradictions between Morpholino and CRISPR/Cas9 knockout data?
- Methodological Answer : Discrepancies often arise from off-target effects or compensatory mechanisms. Perform rescue experiments by co-expressing wild-type mRNA alongside Morpholinos . Validate findings using orthogonal methods (e.g., immunohistochemistry, RNA-seq) to confirm target suppression. Cross-reference databases like Xenbase to identify splice isoforms or paralogs not targeted by your Morpholino . If p53-mediated apoptosis confounds results, use anti-p53 Morpholinos as a co-injection control .
Q. What strategies mitigate non-antisense effects in long-term Morpholino studies?
- Methodological Answer : Screen for sequence motifs linked to non-specific immune activation (e.g., CpG repeats) using tools like AMOD . For chronic studies, titrate doses to the minimum effective concentration (e.g., 0.2 mM in zebrafish) . Combine Morpholinos with small-molecule inhibitors (e.g., pifithrin-α for p53 inhibition) to suppress apoptotic pathways . Monitor cell viability via assays like MTT or live/dead staining in vitro .
Q. How can I integrate Morpholino data with multi-omics datasets (e.g., transcriptomics, proteomics)?
- Methodological Answer : Use ImageJ-based pipelines to quantify morpholino-induced phenotypes (e.g., vascular length, branching) and correlate with omics outputs . Apply gene set enrichment analysis (GSEA) to identify pathways altered by knockdown. Cross-validate with public datasets (e.g., Xenbase morpholino annotations) to prioritize high-confidence targets . For proteomics, employ SILAC labeling to track protein turnover changes post-knockdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
